molecular formula C14H17ClN2O4 B14586103 Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate CAS No. 61544-93-2

Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate

Cat. No.: B14586103
CAS No.: 61544-93-2
M. Wt: 312.75 g/mol
InChI Key: NIABNAXWYYKRCF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and two oxopropylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate typically involves a multi-step process. One common method starts with the chlorination of methyl benzoate to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates .

Scientific Research Applications

Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Similar in structure but lacks the oxopropylamino groups.

    Methyl 3-aminobenzoate: Contains an amino group instead of the oxopropylamino groups.

    Methyl 4-(2-oxopropyl)benzoate: Similar but has only one oxopropyl group .

Uniqueness

Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate is unique due to the presence of two oxopropylamino groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

61544-93-2

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

methyl 4-chloro-3,5-bis(2-oxopropylamino)benzoate

InChI

InChI=1S/C14H17ClN2O4/c1-8(18)6-16-11-4-10(14(20)21-3)5-12(13(11)15)17-7-9(2)19/h4-5,16-17H,6-7H2,1-3H3

InChI Key

NIABNAXWYYKRCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC(=CC(=C1Cl)NCC(=O)C)C(=O)OC

Origin of Product

United States

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